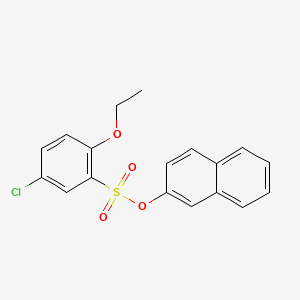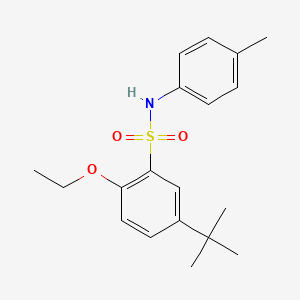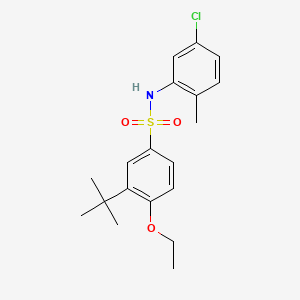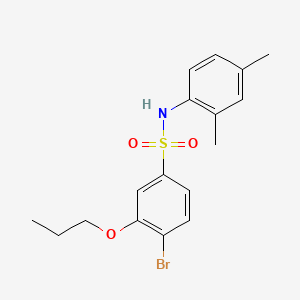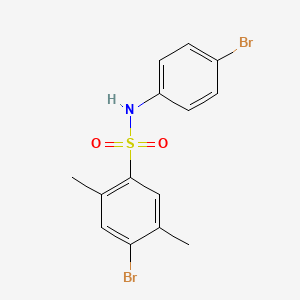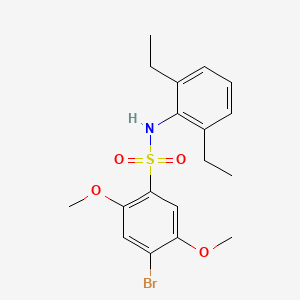
4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as 25B-NBOMe, is a psychoactive substance that belongs to the class of phenethylamines. It is a derivative of the 2C family of psychedelic drugs and was first synthesized in 2004. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it is important to note that the use of 25B-NBOMe is illegal in many countries and can be dangerous due to its unpredictable effects.
作用機序
The precise mechanism of action of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding results in the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. The resulting effects include altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
The effects of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide on the body are complex and can vary from person to person. Some of the reported effects include hallucinations, euphoria, increased heart rate, and changes in blood pressure. The drug can also cause nausea, vomiting, and anxiety. In some cases, it can lead to seizures and even death.
実験室実験の利点と制限
One advantage of using 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide in lab experiments is its potent hallucinogenic effects. This can help researchers study the brain and its neural pathways in a controlled environment. However, the use of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is also limited by its potential for harm. Researchers must take precautions to ensure the safety of their subjects and follow ethical guidelines when conducting experiments.
将来の方向性
There is still much to learn about the effects of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide on the brain and the body. Future research could focus on the long-term effects of the drug and its potential for addiction. Additionally, researchers could explore the use of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide in treating certain mental health conditions, such as depression and anxiety. However, it is important to note that the use of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is illegal in many countries and should only be used in a controlled research environment.
合成法
The synthesis of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves several steps and requires expertise in organic chemistry. The starting material is 2,5-dimethoxybenzene, which is reacted with 4-bromo-2,6-diethylphenylamine to form the intermediate product. This intermediate is then treated with sulfamic acid to form the final product, 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide. The synthesis of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is a complex process that requires careful attention to detail and safety precautions.
科学的研究の応用
Despite its reputation as a recreational drug, 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has potential applications in scientific research. One area of interest is the study of the brain and its neural pathways. The hallucinogenic effects of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide can help researchers understand how the brain processes sensory information and how it affects perception and cognition.
特性
IUPAC Name |
4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4S/c1-5-12-8-7-9-13(6-2)18(12)20-25(21,22)17-11-15(23-3)14(19)10-16(17)24-4/h7-11,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZRDCUZZJCRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

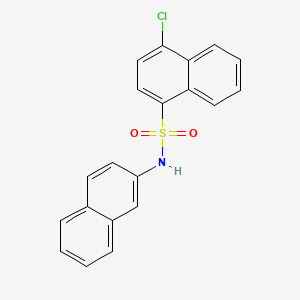
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
